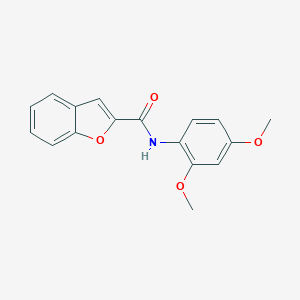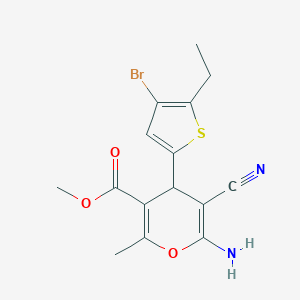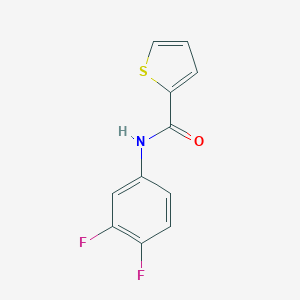
1-(4-sec-butylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-sec-butylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BMS-986177, is a small molecule inhibitor that targets the protein Tyk2. It is a potential drug candidate for the treatment of autoimmune diseases, such as psoriasis and inflammatory bowel disease.
作用机制
1-(4-sec-butylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is a selective inhibitor of Tyk2, which is a member of the Janus kinase (JAK) family of proteins. Tyk2 is involved in the signaling pathways of various cytokines, such as interleukin-12 (IL-12) and interferon-alpha (IFN-α), which are important mediators of inflammation and immune response. By inhibiting Tyk2, 1-(4-sec-butylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide can block the downstream signaling of these cytokines and reduce the activity of immune cells that contribute to autoimmune diseases.
Biochemical and Physiological Effects:
1-(4-sec-butylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have potent and selective inhibitory activity against Tyk2 in vitro and in vivo. In preclinical studies, 1-(4-sec-butylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as IL-17 and IL-23, and to suppress the activation of T cells and macrophages. 1-(4-sec-butylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have good pharmacokinetic properties, such as high oral bioavailability and long half-life, which make it suitable for clinical development.
实验室实验的优点和局限性
One advantage of 1-(4-sec-butylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is its selectivity for Tyk2, which reduces the risk of off-target effects and toxicity. Another advantage is its potency and efficacy in preclinical studies, which suggests that it has the potential to be an effective treatment for autoimmune diseases. However, one limitation is the lack of data on the long-term safety and efficacy of 1-(4-sec-butylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in humans, as clinical trials are still ongoing. Another limitation is the complexity of autoimmune diseases, which involve multiple pathways and mechanisms, and may require combination therapies or personalized treatments.
未来方向
There are several future directions for the research and development of 1-(4-sec-butylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide. One direction is to further explore its therapeutic potential in other autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another direction is to investigate its mechanism of action in more detail, including its effects on specific immune cell populations and signaling pathways. Other future directions include optimizing the synthesis method for large-scale production, developing biomarkers for patient selection and monitoring, and exploring combination therapies with other drugs.
合成方法
The synthesis of 1-(4-sec-butylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide involves a multi-step process, starting with the reaction of 4-sec-butylphenylboronic acid and 4-methoxyphenylisocyanate to form an intermediate. This intermediate is then reacted with pyrrolidine-3-carboxylic acid to form the final product, 1-(4-sec-butylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide. The synthesis method has been optimized for high yields and purity, and the final product has been characterized by various analytical techniques, such as NMR and mass spectrometry.
科学研究应用
1-(4-sec-butylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in autoimmune diseases. Tyk2 is a protein that plays a key role in the immune system, and its inhibition by 1-(4-sec-butylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide can suppress the activity of various immune cells, such as T cells and macrophages. In preclinical studies, 1-(4-sec-butylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to be effective in reducing inflammation and disease severity in animal models of psoriasis, inflammatory bowel disease, and lupus. Clinical trials are currently underway to evaluate the safety and efficacy of 1-(4-sec-butylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in humans.
属性
产品名称 |
1-(4-sec-butylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide |
|---|---|
分子式 |
C22H26N2O3 |
分子量 |
366.5 g/mol |
IUPAC 名称 |
1-(4-butan-2-ylphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H26N2O3/c1-4-15(2)16-5-9-19(10-6-16)24-14-17(13-21(24)25)22(26)23-18-7-11-20(27-3)12-8-18/h5-12,15,17H,4,13-14H2,1-3H3,(H,23,26) |
InChI 键 |
FARFOWZUEPEIHI-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)OC |
规范 SMILES |
CCC(C)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(4-methoxynaphthalen-1-yl)methyl]aniline](/img/structure/B258980.png)







![N-benzyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258995.png)
![2-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}-2-oxoethyl benzoate](/img/structure/B258998.png)
![1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-[(4-methyl-1,3-thiazol-2-yl)amino]ethanone](/img/structure/B259000.png)
![N-[4-(ethyloxy)phenyl]-2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide](/img/structure/B259001.png)
![N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide](/img/structure/B259002.png)
